

Application Notes & Protocols for N,N-Dimethylmethanesulfonamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Dimethylmethanesulfonamide*

Cat. No.: *B1294423*

[Get Quote](#)

Abstract

This guide provides a comprehensive overview of **N,N-Dimethylmethanesulfonamide** (DMMSA) for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document delves into the practical applications, mechanistic rationale, and detailed experimental protocols for utilizing DMMSA in organic synthesis. We will explore its role not just as a potential polar aprotic solvent but also as a reactive chemical intermediate, with a focus on ensuring experimental success and safety.

Introduction: Re-evaluating N,N-Dimethylmethanesulfonamide

N,N-Dimethylmethanesulfonamide, a simple sulfonamide, presents an interesting profile for synthetic chemists. While structurally related to common polar aprotic solvents like **N,N-Dimethylformamide** (DMF), its true utility in modern synthesis lies in its reactivity. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to act as a bioisostere and engage in hydrogen bonding.^[1]

The drive to replace traditional dipolar aprotic solvents such as DMF, DMSO, and NMP—many of which face scrutiny for toxicity—has opened the door for exploring alternatives.^{[2][3][4]} While DMMSA can be considered in this context, its primary documented application leverages the acidity of the protons alpha to the sulfonyl group. Strong bases can deprotonate this position,

transforming DMMSA from a stable solid into a potent carbon nucleophile, a valuable intermediate for forming new carbon-carbon bonds.[\[5\]](#)[\[6\]](#)

This document provides the necessary protocols to harness this reactivity in a controlled and reproducible manner.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

Physical and Chemical Properties

The key properties of **N,N-Dimethylmethanesulfonamide** are summarized below.

Property	Value	Source
Molecular Formula	C ₃ H ₉ NO ₂ S	[7] [8]
Molecular Weight	123.17 g/mol	[7] [9]
Appearance	White to off-white solid	[9]
Melting Point	49-50 °C	[5] [9]
Boiling Point	119-120 °C at 17 mmHg	[5]
Solubility	Information not widely available, but expected to be soluble in polar organic solvents.	[9]
CAS Number	918-05-8	[5] [6]

Safety, Handling, and Storage

CAUTION: Researchers must consult the full Safety Data Sheet (SDS) before handling this chemical. The information below is a summary of key hazards and precautions.[\[9\]](#)

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and ensure full skin coverage.
- Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation.^[9] If dust is generated, a particle filter may be necessary.
- Handling:
 - Avoid contact with skin, eyes, and clothing.^[9]
 - Avoid ingestion and inhalation.
 - Handle in accordance with good industrial hygiene and safety practices.
- Storage:
 - Keep containers tightly closed in a dry, cool, and well-ventilated place.^[9]
 - Store away from strong oxidizing agents, as they are incompatible materials.^[9]
- First Aid Measures:
 - Eyes: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.^[9]
 - Skin: Wash off immediately with plenty of water. If symptoms occur, seek medical attention.
 - Inhalation: Remove to fresh air. If symptoms occur, get medical attention.^[9]
 - Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.

Core Application: Formation of 1,1-Dilithio Derivatives

The primary documented synthetic utility of DMMSA is its conversion into a 1,1-dilithio salt.^[5] ^[6] This transformation unlocks its potential as a nucleophilic building block.

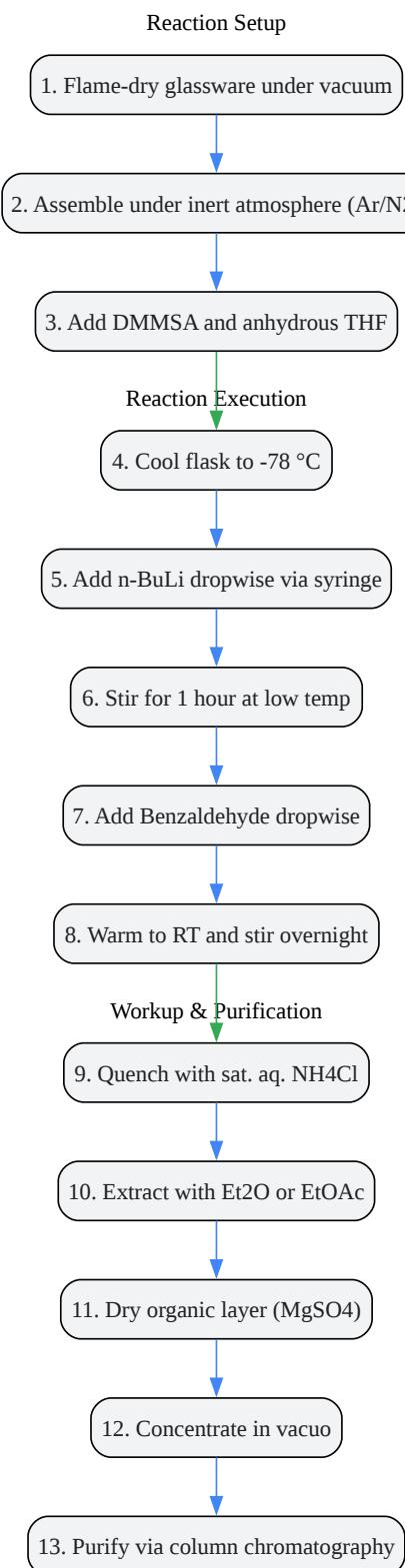
Mechanistic Rationale

The sulfur atom in the sulfonyl group is strongly electron-withdrawing. This inductively acidifies the protons on the adjacent methyl group. Treatment with a strong organometallic base, such as n-butyllithium (n-BuLi), results in the rapid removal of these protons to form a dianionic species. This "1,1-dilithio" derivative is a powerful nucleophile that can react with various electrophiles, such as aldehydes, to form new carbon-carbon bonds.^[6] The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent quenching of the highly reactive organolithium species.

Detailed Experimental Protocol: Synthesis and Aldehyde Condensation of the 1,1-Dilithio Derivative of DMMSA

This protocol details the in-situ generation of the 1,1-dilithio salt of DMMSA and its subsequent reaction with benzaldehyde, as confirmed by derivatization studies.^{[5][6]}

Materials and Reagents


Reagent	CAS No.	M.W. (g/mol)	Molarity	Amount	Moles (mmol)
N,N-Dimethylmethanesulfonamide	918-05-8	123.17	-	1.23 g	10.0
n-Butyllithium in Hexanes	109-72-8	64.06	2.5 M	8.4 mL	21.0
Benzaldehyde	100-52-7	106.12	-	1.06 g (1.02 mL)	10.0
Anhydrous Tetrahydrofuran (THF)	109-99-9	72.11	-	50 mL	-
Saturated aq. NH ₄ Cl	7646-85-7	53.49	-	25 mL	-
Diethyl Ether (or Ethyl Acetate)	60-29-7	74.12	-	~100 mL	-
Anhydrous MgSO ₄ or Na ₂ SO ₄	7487-88-9	120.37	-	As needed	-

Recommended Equipment

- 100 mL three-neck round-bottom flask, flame-dried
- Magnetic stirrer and stir bar
- Rubber septa
- Inert gas line (Argon or Nitrogen) with bubbler
- Syringes and needles

- Low-temperature thermometer
- Dry ice/acetone bath
- Separatory funnel
- Rotary evaporator

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the lithiation of DMMSA and subsequent electrophilic quench.

Step-by-Step Procedure

- Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
- Reagent Addition: Add **N,N-Dimethylmethanesulfonamide** (1.23 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous THF. Stir the mixture until the solid dissolves.
- Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 8.4 mL, 21.0 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly. A color change may be observed.
- Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
- Electrophilic Quench: Dissolve benzaldehyde (1.02 mL, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
- Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature. Let it stir overnight (12-16 hours).
- Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it carefully with a drop of saturated NH₄Cl solution, extracting with ethyl acetate, and spotting on a silica plate.

Workup and Purification

- Quenching: Carefully quench the reaction by slowly adding 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C (ice bath).
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
- Washing: Combine the organic layers and wash with brine (1 x 20 mL).

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent using a rotary evaporator.
- Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired β -hydroxy sulfonamide product.

Conclusion

N,N-Dimethylmethanesulfonamide is a valuable reagent in the synthetic chemist's toolkit, primarily serving as a precursor to a potent carbon nucleophile. The protocol detailed herein provides a reliable method for its deprotonation and subsequent reaction with electrophiles, enabling the construction of more complex molecular architectures. Proper adherence to anhydrous techniques and safety protocols is paramount for achieving successful and reproducible outcomes. As research continues into safer and more sustainable chemical practices, the applications for specialized reagents like DMMSA are likely to expand.

References

- Fisher Scientific. (2025, December 24). Safety Data Sheet: N,N-Dimethyl methanesulfonamide.
- BenchChem. (n.d.). Application Notes and Protocols: Reactions of Methanesulfonamide, N-(trimethylsilyl)- with Electrophiles.
- TCI America. (n.d.). 1,1,1-Trifluoro-**N,N-dimethylmethanesulfonamide** Safety Data Sheet.
- ChemicalBook. (n.d.). N,N-Dimethyl methanesulfonamide CAS#: 918-05-8.
- CymitQuimica. (2023, October 3). Safety Data Sheet: 1,1,1-Trifluoro-n,n-dimethylmethanesulfonamide.
- Sigma-Aldrich. (2025, July 28). Safety Data Sheet: N,N-Dimethylformamide.
- ChemSupply Australia. (2022, June 1). Safety Data Sheet: Dimethylformamide.
- Bongini, A., Umani-Ronchi, A., & Savoia, D. (1976). Synthesis and reactivity of the 1,1-dilithio derivatives of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide. *Journal of Organometallic Chemistry*, 112(1), 1–8.
- PubChem. (n.d.). N,N-Dimethylmethanesulphonamide. National Center for Biotechnology Information.
- PubChem. (n.d.). 1,1,1-Trifluoro-**N,N-dimethylmethanesulfonamide**. National Center for Biotechnology Information.
- Oakwood Chemical. (n.d.). N,N-Dimethyl methanesulfonamide.

- Li, M., et al. (n.d.). Replacement strategies for non-green dipolar aprotic solvents. RSC Publishing.
- Semantic Scholar. (2020, October 5). Replacement strategies for non-green dipolar aprotic solvents.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Replacement strategies for non-green dipolar aprotic solvents.
- ResearchGate. (n.d.). New protic salts of aprotic polar solvents.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed Central.
- RSC Publishing. (n.d.). Metal- and solvent-free synthesis of N-sulfonylformamidines.
- ResearchGate. (n.d.). On the mechanism of the N,N-dimethyl amination of Grignard reagents: A kinetic study.
- ResearchGate. (n.d.). N,N-Dimethylformamide: much more than a solvent.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Reactions Involving N,N-Difluoromethanamine.
- Semantic Scholar. (2017, November 20).
- Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
- ResearchGate. (n.d.). Kinetics of the OH and Cl reactions with N-methylformamide, N, N-dimethylformamide and N, N-dimethylacetamide.
- National Center for Biotechnology Information. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PubMed Central.
- RSC Publishing. (2015, February 17). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies.
- YouTube. (2025, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Nonlinear Brønsted and Hammett Correlations Associated with Reactions of 4-Chloro-7-nitrobenzofurazan with Anilines in Dimethyl Sulfoxide Solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replacement strategies for non-green dipolar aprotic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Replacement strategies for non-green dipolar aprotic solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Dimethyl methanesulfonamide CAS#: 918-05-8 [m.chemicalbook.com]
- 6. N,N-Dimethyl methanesulfonamide | 918-05-8 [chemicalbook.com]
- 7. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N-Dimethyl methanesulfonamide [oakwoodchemical.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Application Notes & Protocols for N,N-Dimethylmethanesulfonamide in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294423#experimental-setup-for-reactions-using-n-n-dimethylmethanesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com